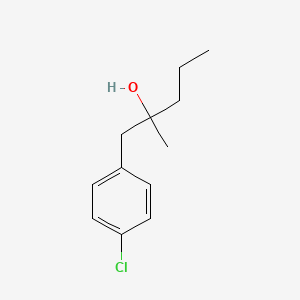
1-(4-Chlorophenyl)-2-methylpentan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-2-methylpentan-2-ol is an organic compound characterized by the presence of a chlorophenyl group attached to a pentanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-2-methylpentan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 2-methylpentan-2-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the aldehyde group undergoing nucleophilic addition to form the desired alcohol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and ensure high efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
1-(4-Chlorophenyl)-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-2-methylpentan-2-ol can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-methylbutan-2-ol: Similar structure but with a shorter carbon chain.
1-(4-Chlorophenyl)-2-methylhexan-2-ol: Similar structure but with a longer carbon chain.
1-(4-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with an even shorter carbon chain.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
1742-37-6 |
|---|---|
Molecular Formula |
C12H17ClO |
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C12H17ClO/c1-3-8-12(2,14)9-10-4-6-11(13)7-5-10/h4-7,14H,3,8-9H2,1-2H3 |
InChI Key |
GDZNCTURMMJZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















